molecular formula C23H26N4O B14935376 N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B14935376
M. Wt: 374.5 g/mol
InChI Key: KKWIDJKBYUVFIG-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their biological activity and are often found in pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole and indole precursors separately, followed by their coupling through a series of reactions.

    Synthesis of Benzimidazole Precursor: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of Indole Precursor: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The final coupling step involves the reaction of the benzimidazole and indole precursors with a suitable linker, such as a butanoyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Due to its structural similarity to biologically active molecules, it can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole and indole derivatives have shown efficacy, such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronics and photonics.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1H-indol-3-yl)butanamide
  • N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-(1H-indol-3-yl)butanamide
  • N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

Uniqueness

The uniqueness of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide lies in its specific substitution pattern and the combination of benzimidazole and indole moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C23H26N4O/c1-26-16-17(18-9-3-5-11-20(18)26)8-7-13-23(28)24-15-14-22-25-19-10-4-6-12-21(19)27(22)2/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,24,28)

InChI Key

KKWIDJKBYUVFIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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